molecular formula C7H8FNO B11811138 4-Fluoro-2-methoxy-6-methylpyridine

4-Fluoro-2-methoxy-6-methylpyridine

Cat. No.: B11811138
M. Wt: 141.14 g/mol
InChI Key: PHJWDGKBWOFPSL-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-6-methylpyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxy-6-methylpyridine can be achieved through several methods. One common method involves the fluorination of 2-methoxy-6-methylpyridine using a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent. The reaction is typically carried out under controlled conditions to ensure selective fluorination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification and isolation to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxy-6-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include piperidine derivatives.

Scientific Research Applications

4-Fluoro-2-methoxy-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxy-6-methylpyridine depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The methoxy and methyl groups can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-methylpyridine: Similar structure but lacks the methoxy group.

    4-Fluoro-2-methylpyridine: Similar structure but lacks the methoxy group.

    2-Fluoro-6-methoxypyridine: Similar structure but lacks the methyl group.

Uniqueness

4-Fluoro-2-methoxy-6-methylpyridine is unique due to the presence of both the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the fluorine atom provides a distinct set of properties that can be advantageous in various applications .

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

4-fluoro-2-methoxy-6-methylpyridine

InChI

InChI=1S/C7H8FNO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3

InChI Key

PHJWDGKBWOFPSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)OC)F

Origin of Product

United States

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